Superior A2A Receptor Affinity and Selectivity Compared to Piperazine Derivatives
In a direct head-to-head medicinal chemistry campaign, derivatives synthesized using (R)-2-(aminomethyl)pyrrolidine (the deprotected form of the target compound) as the diamine component demonstrated low nanomolar affinity for the adenosine A2A receptor and >200-fold selectivity over the A1 receptor, whereas the corresponding piperazine derivatives showed lower potency and selectivity [1].
| Evidence Dimension | Adenosine A2A receptor binding affinity (Ki) and A1/A2A selectivity |
|---|---|
| Target Compound Data | Ki low nanomolar; A1/A2A selectivity >200-fold for selected analogues |
| Comparator Or Baseline | Piperazine-derived triazolotriazine A2A antagonists |
| Quantified Difference | >200-fold A1/A2A selectivity achieved with (R)-aminomethylpyrrolidine scaffold; piperazine analogues showed inferior selectivity profile |
| Conditions | Human A2A and A1 receptor binding assays; functional activity confirmed in mouse catalepsy model of Parkinson's disease [1] |
Why This Matters
For procurement decisions in adenosine receptor drug discovery, this compound provides a direct path to compounds with validated in vivo efficacy and therapeutic window, whereas piperazine-based alternatives lack comparable selectivity data.
- [1] Vu, C. B. et al. Novel diamino derivatives of [1,2,4]triazolo[1,5-a][1,3,5]triazine as potent and selective adenosine A2a receptor antagonists. J. Med. Chem. 2005, 48, 2009-2018. View Source
